molecular formula C6H15NS B13080658 2-(Dimethylamino)-2-methylpropane-1-thiol

2-(Dimethylamino)-2-methylpropane-1-thiol

Cat. No.: B13080658
M. Wt: 133.26 g/mol
InChI Key: NWIFEWYFKMQGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-2-methylpropane-1-thiol is an organic compound characterized by the presence of a dimethylamino group and a thiol group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-methylpropane-1-thiol typically involves the reaction of 2-(Dimethylamino)-2-methylpropanal with hydrogen sulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thiol compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-methylpropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-2-methylpropane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-methylpropane-1-thiol involves its interaction with molecular targets through its thiol and dimethylamino groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethanethiol
  • 2-(Dimethylamino)propane-1-thiol
  • 2-(Dimethylamino)butane-1-thiol

Uniqueness

2-(Dimethylamino)-2-methylpropane-1-thiol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

2-(dimethylamino)-2-methylpropane-1-thiol

InChI

InChI=1S/C6H15NS/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3

InChI Key

NWIFEWYFKMQGGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.